molecular formula C18H16N4O2 B12158007 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B12158007
M. Wt: 320.3 g/mol
InChI Key: XDXVXYIDCLROMI-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that features both benzimidazole and isoindole moieties These structures are known for their significant biological activities and are often found in pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The isoindole moiety can be prepared from phthalic anhydride and ammonia, followed by cyclization.

The final step involves coupling the benzimidazole and isoindole derivatives through a condensation reaction. This can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole and isoindole rings can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the benzimidazole and isoindole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s benzimidazole and isoindole moieties are known for their antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent against various diseases.

Medicine

In medicine, derivatives of this compound could be developed as drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to DNA or proteins, inhibiting their function, while the isoindole moiety can interact with cellular membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.

    Isoindole derivatives: Used in the synthesis of dyes and pigments, and also exhibit biological activities.

Uniqueness

What sets N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide apart is the combination of both benzimidazole and isoindole moieties in a single molecule. This dual functionality can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound features a benzimidazole moiety fused with an isoindole structure, which contributes to its biological activity. Its molecular formula is C19H17N3O3C_{19}H_{17}N_{3}O_{3}.

Antimicrobial Properties

Research indicates that compounds with benzimidazole and isoindole structures exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar benzimidazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structural features may enhance its interaction with bacterial targets, leading to increased efficacy compared to standard antibiotics .

Anticancer Activity

Benzimidazole derivatives are known for their anticancer potential. The compound's ability to inhibit cancer cell proliferation has been documented in several studies. For instance, derivatives with similar structural frameworks have shown promising results in inhibiting tumor growth in vitro and in vivo .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been suggested that benzimidazole derivatives can act as inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways .

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that modifications to the benzimidazole and isoindole moieties can significantly impact biological activity. The presence of electron-withdrawing groups enhances solubility and biological interaction .

Structural Feature Impact on Activity
Benzimidazole coreAntimicrobial and anticancer properties
Isoindole substituentEnhances enzyme inhibition
Electron-withdrawing groupsImproves solubility and efficacy

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of benzimidazole derivatives, including compounds structurally related to this compound. These compounds were tested against various pathogens, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of benzimidazole derivatives. The results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and resulted in higher cytotoxicity against cancer cell lines .

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide

InChI

InChI=1S/C18H16N4O2/c23-16(21-18-19-14-7-3-4-8-15(14)20-18)9-10-22-11-12-5-1-2-6-13(12)17(22)24/h1-8H,9-11H2,(H2,19,20,21,23)

InChI Key

XDXVXYIDCLROMI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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